
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has garnered interest in the scientific community due to its potential as a therapeutic agent. CI-994 has been shown to have anticancer effects, making it a promising candidate for cancer treatment. In
Wissenschaftliche Forschungsanwendungen
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lung, breast, and colon cancer cells. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. In addition to its anticancer effects, this compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide works by inhibiting histone deacetylase (HDAC), an enzyme that plays a role in gene expression. HDAC inhibitors have been shown to promote the expression of genes that are involved in cell cycle arrest, differentiation, and apoptosis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis, as well as genes involved in differentiation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide is its specificity for HDAC inhibition. This specificity allows for targeted effects on gene expression, making it a promising candidate for cancer treatment. However, this compound has also been shown to have limitations in terms of its toxicity and pharmacokinetics. Further research is needed to optimize the dosing and delivery of this compound to minimize toxicity and improve efficacy.
Zukünftige Richtungen
There are several future directions for research on N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that include this compound and other chemotherapeutic agents. Another area of interest is the optimization of dosing and delivery to minimize toxicity and improve efficacy. In addition, further research is needed to explore the potential of this compound as a treatment for neurodegenerative diseases. Overall, this compound has shown promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,2-benzisoxazole in the presence of a base. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-20-12-7-6-9(15)8-13(12)22(18,19)17-14-10-4-2-3-5-11(10)21-16-14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYHWBAHLRUXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
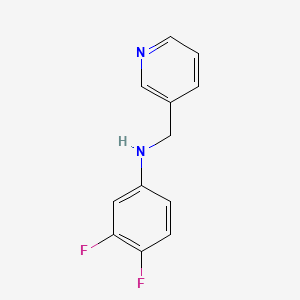
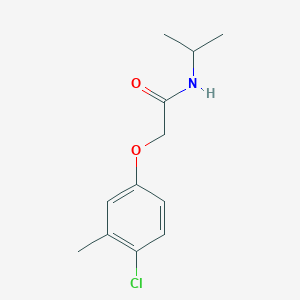
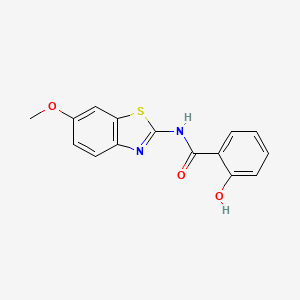
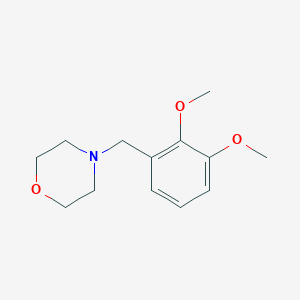
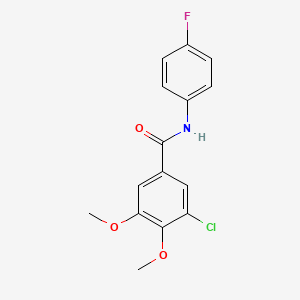
![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)
